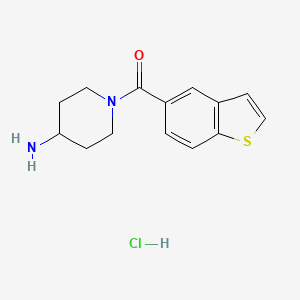![molecular formula C17H24N2O3 B7630775 6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7630775.png)
6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. The compound is also known by its chemical name, MK-1775, and has been extensively studied for its role as a selective inhibitor of checkpoint kinase 1 (Chk1).
Wirkmechanismus
MK-1775 functions by selectively inhibiting 6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one, which is a key regulator of the DNA damage response pathway. Inhibition of 6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one prevents the repair of DNA damage, leading to cell death in cancer cells. This mechanism of action makes MK-1775 a promising candidate for cancer treatment, as it can sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MK-1775 have been extensively studied in preclinical models. Inhibition of 6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one by MK-1775 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cell death. Additionally, MK-1775 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MK-1775 is its selectivity for 6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one inhibition, which makes it a promising candidate for cancer treatment. However, one of the limitations of MK-1775 is its poor solubility in water, which can make it difficult to work with in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on MK-1775. One potential direction is to investigate the use of MK-1775 in combination with other cancer therapies, such as immunotherapy. Another potential direction is to investigate the use of MK-1775 in other types of cancer, such as breast cancer and lung cancer. Additionally, further research is needed to optimize the synthesis of MK-1775 and improve its solubility in water.
In conclusion, MK-1775 is a promising candidate for cancer treatment due to its selectivity for 6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one inhibition and ability to sensitize cancer cells to chemotherapy and radiation therapy. Further research is needed to optimize the synthesis of MK-1775 and investigate its potential applications in combination with other cancer therapies.
Synthesemethoden
The synthesis of MK-1775 involves a multi-step process that requires the use of several chemical reagents and solvents. The starting material for the synthesis is 2-chloro-5-methylpyridine, which undergoes a series of reactions to form the final product. The synthesis of MK-1775 is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
MK-1775 has been extensively studied for its role as a selective inhibitor of 6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one. 6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one is a protein kinase that plays a critical role in the DNA damage response pathway, which is responsible for maintaining genomic stability. Inhibition of 6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one by MK-1775 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12-15(2-3-16(20)18-12)17(21)19-8-4-13(5-9-19)14-6-10-22-11-7-14/h2-3,13-14H,4-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRULLBGEAFVND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=O)N1)C(=O)N2CCC(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[phenyl(pyridin-4-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine](/img/structure/B7630700.png)
![[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methylcyclopentyl]methanol](/img/structure/B7630701.png)
![4-[[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7630709.png)
![5-[3-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl-N,N,2-trimethylaniline](/img/structure/B7630714.png)
![4-[(7-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630717.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,2,5,5-tetramethyloxolan-3-amine](/img/structure/B7630720.png)
![1-[[3-[(Thiolan-3-ylamino)methyl]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7630722.png)
![1-Benzothiophen-5-yl-[3-(dimethylamino)piperidin-1-yl]methanone](/img/structure/B7630728.png)
![4-[(8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630730.png)
![[3-Methyl-1-[(5-methyl-1,3-oxazol-2-yl)methyl]piperidin-3-yl]methanol](/img/structure/B7630738.png)

![[4-(Cyclopropylmethylamino)piperidin-1-yl]-(2-methylphenyl)methanone;hydrochloride](/img/structure/B7630762.png)
![1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7630778.png)